Nonyl 3-oxobutanoate Nonyl 3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 40959-70-4
VCID: VC19622808
InChI: InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3
SMILES:
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

Nonyl 3-oxobutanoate

CAS No.: 40959-70-4

Cat. No.: VC19622808

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Nonyl 3-oxobutanoate - 40959-70-4

Specification

CAS No. 40959-70-4
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name nonyl 3-oxobutanoate
Standard InChI InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3
Standard InChI Key OXMOJULFKLVWDY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCOC(=O)CC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Nonyl 3-oxobutanoate, systematically named nonyl 3-oxobutanoate (IUPAC: nonyl 3-oxobutanoate), is a β-ketoester with the molecular formula C₁₃H₂₂O₃. Its structure comprises a 3-oxobutanoate moiety (CH₃COCH₂COO−) linked to a nonyl group (C₉H₁₉−). The ester functional group confers both electrophilic and nucleophilic reactivity, making it amenable to further chemical modifications .

Spectral Signatures

While experimental spectral data for nonyl 3-oxobutanoate are not directly reported, analogous compounds like ethyl 3-oxobutanoate (ethyl acetoacetate) provide a foundational reference. Key NMR peaks are anticipated as follows:

  • ¹H-NMR:

    • δ 0.81–1.18 ppm (multiplet, nonyl chain CH₃ and CH₂ groups),

    • δ 2.46 ppm (triplet, J = 7 Hz, COCH₂CO),

    • δ 3.37 ppm (singlet, ketone-adjacent CH₂),

    • δ 3.66 ppm (singlet, ester OCH₃ in analogous methyl esters) .

  • ¹³C-NMR:

    • δ 170–210 ppm (ketone and ester carbonyl carbons),

    • δ 40–60 ppm (methylene groups adjacent to carbonyls) .

Synthetic Routes to Nonyl 3-Oxobutanoate

Enolate Alkylation of β-Ketoesters

A widely documented method for synthesizing β-ketoesters involves the alkylation of enolate intermediates. For nonyl 3-oxobutanoate, this approach would proceed as follows:

  • Deprotonation: Sodium ethoxide (NaOEt) in ethanol deprotonates ethyl 3-oxobutanoate to generate the enolate anion, stabilized by keto-enol tautomerism .

  • Alkylation: The enolate undergoes nucleophilic attack on a nonyl halide (e.g., nonyl bromide) via an SN2 mechanism, yielding nonyl 3-oxobutanoate after workup .

  • Optimization: Key parameters include:

    • Temperature: 80–110°C for calcium-catalyzed reactions ,

    • Solvent: Toluene or ethanol for solubility and reaction efficiency ,

    • Molar ratios: Nonyl halide in 1.5–3× excess relative to the β-ketoester .

Yield Considerations: Analogous syntheses (e.g., ethyl-2-benzyl-3-oxobutanoate) report yields of ~40–85%, depending on reaction time and purity of intermediates .

Metal-Catalyzed Deacetylation

The patent US5945559A details a scalable industrial process for 3-oxocarboxylic acid esters using alkaline earth metal compounds (Ca, Sr, Ba). Adapting this method for nonyl 3-oxobutanoate would involve:

  • Acylation: Reacting 3-oxobutanoic acid with nonyl alcohol in the presence of strontium chloride (SrCl₂) or barium hydroxide (Ba(OH)₂).

  • Deacetylation: Conducted at 20–30°C for strontium/barium catalysts, ensuring minimal side reactions .

  • Purification: Washing with dilute sulfuric acid to remove metal residues, followed by distillation or recrystallization .

Advantages: This route avoids hazardous tertiary amines and high-temperature steps, enhancing safety and scalability .

Physicochemical Properties

Thermodynamic and Physical Parameters

While direct measurements for nonyl 3-oxobutanoate are unavailable, estimates based on structurally similar esters (e.g., nonyl methacrylate) suggest:

PropertyValue (Estimated)Basis (Analogous Compound)
Density0.88–0.92 g/cm³Nonyl methacrylate
Boiling Point265–275°CNonyl methacrylate
Flash Point100–110°CNonyl methacrylate
Vapor Pressure0.006–0.008 mmHgNonyl methacrylate
LogP (Octanol-Water)3.8–4.2Ethyl 3-oxobutanoate

These values highlight the compound’s low volatility and high lipophilicity, ideal for applications requiring sustained release or compatibility with hydrophobic matrices.

Reactivity Profile

  • Keto-Enol Tautomerism: The β-ketoester group enables tautomerization, facilitating reactions at both the ketone and ester functionalities .

  • Nucleophilic Acyl Substitution: Reactive toward amines and alcohols, enabling transesterification or amidation .

  • Thermal Stability: Decomposition above 200°C, consistent with analogous β-ketoesters .

Industrial and Pharmaceutical Applications

Intermediate in Ceramide Synthesis

Nonyl 3-oxobutanoate’s lipophilic chain enhances its utility in synthesizing ceramides, critical for skincare formulations. The nonyl group improves skin permeation, while the β-ketoester moiety participates in condensation reactions with sphingosine analogs .

Monomer for Biodegradable Polymers

As a diester precursor, nonyl 3-oxobutanoate could serve as a comonomer in polyhydroxyalkanoates (PHAs), imparting flexibility and enzymatic degradability. Patent US5945559A emphasizes the role of 3-oxocarboxylic acid esters in polymer production .

Drug Delivery Systems

The compound’s amphiphilic nature suggests potential in micellar drug delivery. For instance, conjugation with hydrophobic therapeutics (e.g., paclitaxel) could enhance solubility and targeted release .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm, as described for strontium-catalyzed ester syntheses .

  • GC-MS: Useful for purity assessment, with fragmentation patterns indicating the nonyl chain (m/z 85, 127) and β-ketoester group (m/z 43, 71) .

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) .

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